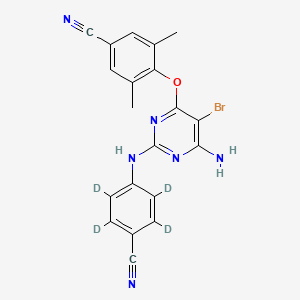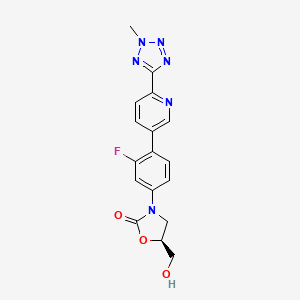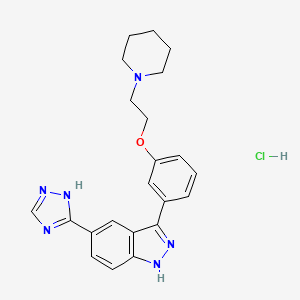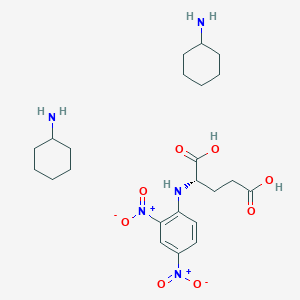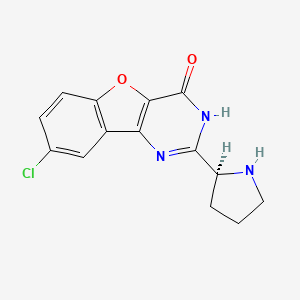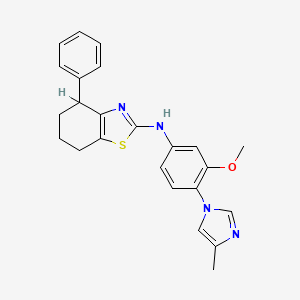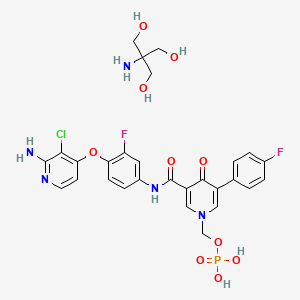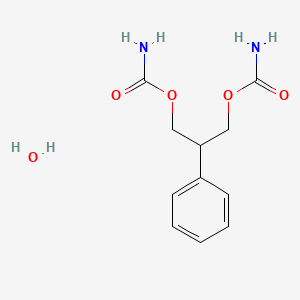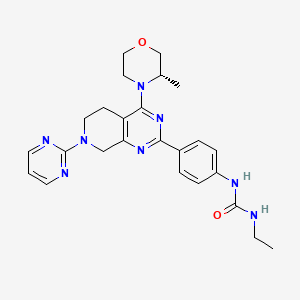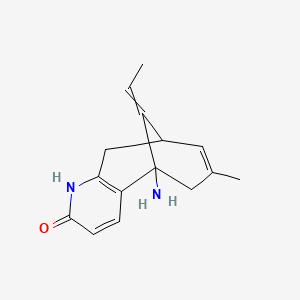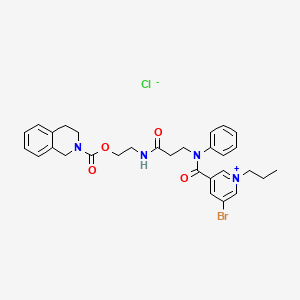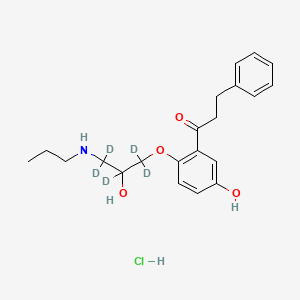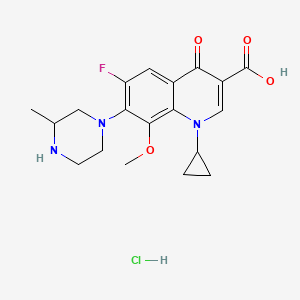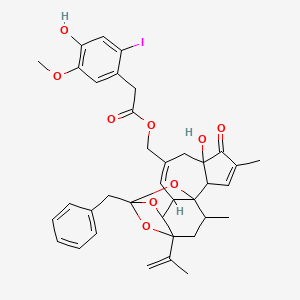
6'-Iodoresiniferatoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules . The substance is soluble in DMSO and in ethanol .
Synthesis Analysis
I-RTX can be prepared from RTX by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis
The molecular weight of I-RTX is 754.6 . Iodination of RTX at the 5-position changes the toxin from a TRPV1-receptor agonist into a TRPV1-receptor antagonist, with only a little lower affinity for TRPV1 than RTX .Chemical Reactions Analysis
Binding of I-RTX is dependent upon temperature and pH value, as has been shown in research with HEK 293 cells expressing TRPV1 . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis
I-RTX is an amorphous semi-solid . It is colorless to white and should be stored at -20°C .Applications De Recherche Scientifique
Application in Investigating Respiratory Responses to Irritants : A study found that the TRPV1 antagonist iodoresiniferatoxin did not affect responses to various airborne irritants in mice, suggesting that the TRPV1 receptor does not play a major role in the stimulation of nasal trigeminal central reflex responses by these irritant air pollutants in the C57Bl/6J mouse (Symanowicz, Gianutsos, & Morris, 2004).
Role in Sensing Tissue Ischemia : Research indicates that the VR1 on cardiac sensory nerve may function as a molecular sensor to detect tissue ischemia and activate cardiac nociceptors. The use of iodoresiniferatoxin, a specific VR1 antagonist, attenuated the firing activity of cardiac afferents caused by myocardial ischemia (Pan & Chen, 2004).
Synthesis of Iodoresiniferatoxin : A study presented a convenient synthesis method for 5'-iodoresiniferatoxin, overcoming the problems involved in the direct iodination of either resiniferatoxin or homovanillic acid (Ech-chahad, Bouyazza, & Appendino, 2006).
Acupuncture and Sensory Afferents : Research on manual acupuncture and electroacupuncture showed that the local administration of iodoresiniferatoxin, a selective TRPV1 receptor antagonist, significantly attenuated manual acupuncture-evoked single-unit activity in the median nerve. This suggests a role of TRPV1 receptors in the activation of sensory afferents by manual acupuncture (Guo, Fu, Su, & Longhurst, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVPTZKLXSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

